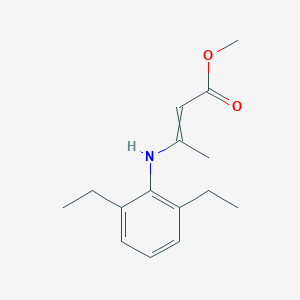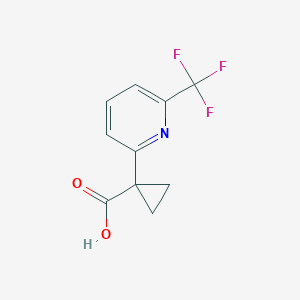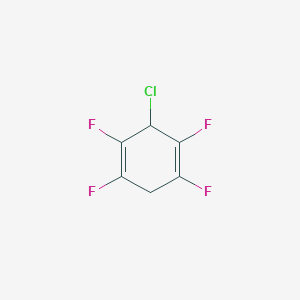
2-(1,3,5-Dithiazinan-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3,5-Dithiazinan-5-yl)phenol is a chemical compound characterized by the presence of a phenol group attached to a 1,3,5-dithiazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,5-Dithiazinan-5-yl)phenol typically involves the reaction of phenol with a suitable dithiazinane precursor. One common method involves the nucleophilic aromatic substitution of phenol with a 1,3,5-dithiazinane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3,5-Dithiazinan-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The dithiazinane ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced dithiazinane derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
2-(1,3,5-Dithiazinan-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(1,3,5-Dithiazinan-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in various biochemical pathways, while the dithiazinane ring can interact with enzymes and other proteins. These interactions can lead to the modulation of biological processes and the exertion of therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3,5-Dithiazinan-5-yl)ethanol: Similar structure but with an ethanol group instead of a phenol group.
1,3,5-Trithiane: Contains three sulfur atoms in a six-membered ring, similar to the dithiazinane ring.
Uniqueness
2-(1,3,5-Dithiazinan-5-yl)phenol is unique due to the presence of both a phenol group and a dithiazinane ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
920265-56-1 |
|---|---|
Fórmula molecular |
C9H11NOS2 |
Peso molecular |
213.3 g/mol |
Nombre IUPAC |
2-(1,3,5-dithiazinan-5-yl)phenol |
InChI |
InChI=1S/C9H11NOS2/c11-9-4-2-1-3-8(9)10-5-12-7-13-6-10/h1-4,11H,5-7H2 |
Clave InChI |
ONPMVPRGASHSOQ-UHFFFAOYSA-N |
SMILES canónico |
C1N(CSCS1)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12623966.png)

methanone](/img/structure/B12623973.png)






![ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12624030.png)
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine](/img/structure/B12624034.png)
![1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester](/img/structure/B12624036.png)
![3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile](/img/structure/B12624039.png)
